pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
“Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C15H9NO4. It is a derivative of 4H-chromene and chromeno , which are known for their various potential biological activities, including anti-inflammatory, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .
Synthesis Analysis
The synthesis of derivatives of 4H-chromene and chromeno, such as “pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate”, has been efficiently prepared under microwave irradiation in a one-pot reaction . Another method involves a one-pot synthesis of functionalized chromeno derivatives under catalyst-free conditions in an environmentally friendly medium .Scientific Research Applications
- Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate, also known as pyrrolidine, serves as a versatile scaffold for novel drug development. Researchers have explored its derivatives for various therapeutic purposes .
- The application of microwave-assisted organic synthesis (MAOS) has significantly impacted the synthesis of pyrrolidines. MAOS allows for increased synthetic efficiency and aligns with the principles of green chemistry .
Medicinal Chemistry and Drug Discovery
Green Chemistry and Microwave-Assisted Synthesis
Antifibrotic Compounds
Mechanism of Action
Target of Action
Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is primarily targeted towards various bacterial strains. It has been found to exhibit potent inhibitory activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . It also shows appreciable activity against gram-negative bacteria like Escherichia coli and Salmonella typhimurium .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting their growth and proliferation.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition .
Result of Action
The result of the action of Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is the inhibition of bacterial growth and proliferation. The compound exhibits potent inhibitory activity against both gram-positive and gram-negative bacteria . This makes it a potential candidate for further development as an antimicrobial agent.
properties
IUPAC Name |
pyridin-3-yl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-14(19-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)18/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITBPKOUXTVFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate |
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